Fedratinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fedratinib and Myeloproliferative Neoplasms (MPN)

Myeloproliferative neoplasms are a group of blood cancers characterized by uncontrolled growth of myeloid cells in the bone marrow. These abnormal cells can crowd out healthy blood cell production, leading to various complications. Studies have shown that JAK enzymes are often hyperactive in MPN patients. Fedratinib's ability to inhibit JAK enzymes has shown promise in controlling abnormal cell growth and reducing symptoms associated with MPN. Clinical trials and research are ongoing to evaluate Fedratinib's efficacy and safety profile in different MPN subtypes [].

Fedratinib and Immune Regulation

Fedratinib's impact on JAK enzymes extends beyond its role in MPN treatment. JAK signaling plays a vital role in regulating the immune system. Scientific research is investigating Fedratinib's potential to modulate immune response in various conditions. Studies are exploring its use in autoimmune diseases where overactive immune response contributes to tissue damage, such as rheumatoid arthritis and inflammatory bowel disease []. Additionally, research is ongoing to assess Fedratinib's potential to suppress graft-versus-host disease (GVHD), a serious complication that can occur after stem cell transplantation [].

Fedratinib and Other Cancers

Fedratinib's ability to target JAK enzymes has led to research into its potential applications in other types of cancers. Studies are investigating its effectiveness in inhibiting the growth and spread of certain solid tumors, such as cholangiocarcinoma (bile duct cancer) and gastrointestinal stromal tumors (GIST) [, ]. These studies are still in the early stages, but they offer promising insights into Fedratinib's potential use in a broader range of oncological applications.

Fedratinib is an oral small molecule inhibitor specifically targeting Janus Associated Kinase 2 and FMS-like Tyrosine Kinase 3. It is primarily utilized in the treatment of intermediate-2 or high-risk myelofibrosis, a type of myeloproliferative neoplasm characterized by abnormal blood cell production and fibrosis in the bone marrow. Fedratinib was developed through rational drug design to optimize its selectivity and potency against Janus Associated Kinase 2, achieving a 50% inhibitory concentration of approximately 3 nanomolar, making it significantly potent compared to other kinases in the Janus family .

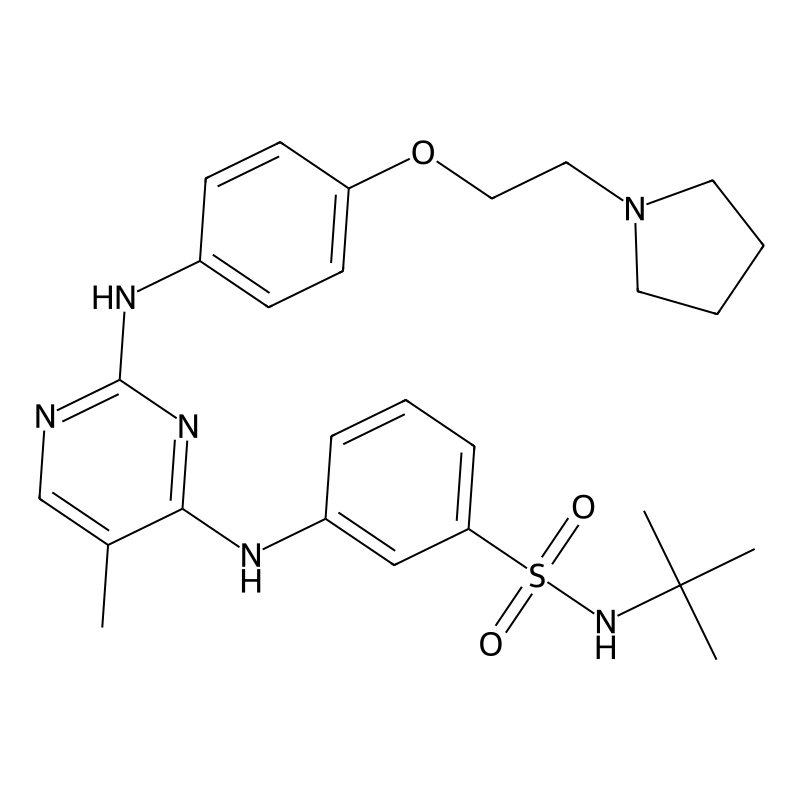

The chemical formula for Fedratinib is C27H36N6O3S, and it has a molecular weight of approximately 524.678 g/mol. Its structure allows for dual binding at both the ATP and peptide-substrate sites within the kinase domain, which contributes to its efficacy and potential resistance against genetic mutations commonly found in myelofibrosis patients .

Fedratinib primarily functions by inhibiting JAK2, a non-receptor tyrosine kinase involved in cytokine signaling pathways. These pathways regulate various cellular processes, including proliferation, differentiation, and survival. In myelofibrosis, JAK2 mutations lead to uncontrolled cell growth and scar tissue formation in the bone marrow. By inhibiting JAK2, Fedratinib aims to suppress these abnormal processes and alleviate symptoms like splenomegaly (enlarged spleen) and fatigue [].

Fedratinib's use comes with potential safety concerns:

- Myelosuppression: Fedratinib can suppress bone marrow activity, leading to a decrease in red blood cells, white blood cells, and platelets []. Regular blood monitoring is necessary during treatment.

- Gastrointestinal (GI) toxicity: Nausea, vomiting, and diarrhea are common side effects [].

- Hepatotoxicity: Liver damage can occur in some patients []. Liver function tests are essential for monitoring.

- Black box warning: The FDA has issued a black box warning for Fedratinib due to the risk of Wernicke encephalopathy, a severe neurological disorder.

Fedratinib undergoes metabolic processes primarily via the cytochrome P450 system, specifically through enzymes CYP3A4 and CYP2C19. The drug's elimination is predominantly fecal (77%), with a smaller portion excreted unchanged in urine (23%) and a half-life ranging from 41 to 114 hours, depending on individual metabolism . The compound's high protein binding (≥92%) in plasma influences its pharmacokinetics and interactions with other drugs .

Fedratinib exhibits significant biological activity by inhibiting the phosphorylation of signal transducer and activator of transcription proteins STAT3 and STAT5. This inhibition disrupts downstream signaling pathways that promote cell division and survival, leading to apoptosis in malignant cells. The compound also shows off-target activity against mutant and wild-type FMS-like Tyrosine Kinase 3, further enhancing its therapeutic potential in hematological malignancies .

The synthesis of Fedratinib was achieved through structure-based drug design, optimizing pyrimidine-based inhibitors to enhance selectivity for Janus Associated Kinase 2. Initial hits were identified from kinase-inhibitor libraries, followed by molecular modeling to refine their structures for improved potency and metabolic stability. The synthesis process involves several steps including crystallization and purification to ensure the desired chemical properties are met .

Fedratinib is primarily indicated for treating myelofibrosis in adult patients who are either treatment-naive or have previously been treated with other JAK inhibitors such as ruxolitinib. Clinical trials have demonstrated its efficacy in reducing spleen size and alleviating symptoms associated with the disease. Additionally, ongoing research is exploring its potential applications in other hematological malignancies due to its unique mechanism of action .

Fedratinib has been shown to interact with various medications metabolized by CYP3A4 and CYP2C19, necessitating careful monitoring when co-administered with these agents. Notably, strong inhibitors of these enzymes can increase Fedratinib exposure, raising the risk of adverse effects such as liver enzyme elevations. The drug's pharmacokinetics are minimally affected by food intake, allowing for flexible dosing regimens .

Adverse reactions commonly associated with Fedratinib include gastrointestinal issues such as diarrhea and nausea, as well as hematological effects like anemia. Monitoring liver function is crucial due to the potential for elevated serum transaminases during treatment .

Several compounds exhibit similar mechanisms of action as Fedratinib, particularly within the class of Janus Kinase inhibitors:

| Compound | Target Kinases | Selectivity | Potency (IC50) | Unique Features |

|---|---|---|---|---|

| Ruxolitinib | JAK1, JAK2 | Non-selective | ~3 nM | First JAK inhibitor approved for myelofibrosis |

| Pacritinib | JAK2, FLT3 | Moderate | ~15 nM | Effective in patients with thrombocytopenia |

| Momelotinib | JAK1, JAK2 | Non-selective | ~10 nM | Also targets heme oxygenase-1 |

Fedratinib stands out due to its high selectivity for Janus Associated Kinase 2 over other kinases in the family, which may contribute to reduced side effects compared to non-selective inhibitors like ruxolitinib. Its dual binding capability also differentiates it from other compounds that may only target one site within the kinase domain .

Fedratinib demonstrates potent and selective inhibition of the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 signaling pathway through direct targeting of Janus Kinase 2 with nanomolar affinity. Biochemical assays reveal that fedratinib inhibits wild-type Janus Kinase 2 and the V617F mutant variant with identical inhibitory concentrations at fifty percent values of 3 nanomolar [1] [2]. This exceptionally high potency positions fedratinib among the most effective Janus Kinase 2 inhibitors available for therapeutic applications.

The inhibition kinetics of fedratinib demonstrate rapid and sustained suppression of Janus Kinase 2 autophosphorylation, which serves as the initiating event in pathway activation [3] [4]. Upon Janus Kinase 2 inhibition, fedratinib effectively disrupts the phosphorylation cascade that normally leads to Signal Transducer and Activator of Transcription 3 activation. Experimental evidence demonstrates that fedratinib treatment results in significant downregulation of phosphorylated Signal Transducer and Activator of Transcription 3 levels in cellular models, with this effect observed within hours of drug exposure [3] [4].

The pathway inhibition extends beyond the primary Janus Kinase 2/Signal Transducer and Activator of Transcription 3 axis to encompass multiple downstream effectors. Fedratinib treatment leads to reduced phosphorylation of Signal Transducer and Activator of Transcription 5, another critical transcription factor in the pathway [3] [5]. Additionally, the compound affects cross-pathway signaling networks, including the phosphoinositide 3-kinase/AKT and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways, which are known to interact with Janus Kinase 2 signaling [3] [6].

The pharmacodynamic profile of fedratinib reveals dose-dependent inhibition characteristics, with cellular assays demonstrating effective pathway suppression at concentrations ranging from 0.3 to 3 micromolar [3]. The temporal dynamics of pathway inhibition show sustained effects that persist for extended periods following drug exposure, consistent with the compound's favorable pharmacokinetic properties including a terminal half-life of 62-78 hours in healthy subjects [1].

Allosteric Modulation versus Adenosine Triphosphate-Competitive Binding Mechanisms

Fedratinib exhibits a unique dual binding mechanism that distinguishes it from conventional adenosine triphosphate-competitive kinase inhibitors. Structural modeling and biochemical analyses have revealed that fedratinib simultaneously occupies both the adenosine triphosphate binding site and the substrate binding site of Janus Kinase 2, representing a novel approach to kinase inhibition [7] [8] [9].

The adenosine triphosphate-competitive component of fedratinib binding demonstrates relatively weak affinity, with a dissociation constant of approximately 8 micromolar for the adenosine triphosphate site [9]. This contrasts sharply with typical adenosine triphosphate-competitive inhibitors that rely primarily on high-affinity interactions with the adenosine triphosphate binding pocket. The structural basis for this interaction involves hydrogen bonding with the hinge region residues, specifically forming contacts with leucine 932 in the kinase domain [10].

In contrast to the weak adenosine triphosphate site binding, fedratinib demonstrates exceptionally high affinity for the substrate binding site with a dissociation constant of 20 nanomolar [9]. This substrate-competitive binding mechanism represents a significant departure from traditional kinase inhibitor design paradigms. Microscale thermophoresis experiments have confirmed the presence of two distinct binding sites, with the substrate site showing approximately 400-fold higher affinity than the adenosine triphosphate site [9].

The allosteric modulation aspects of fedratinib action relate to its ability to stabilize specific conformational states of the kinase domain. Unlike purely allosteric inhibitors that bind remote from the active site, fedratinib's dual occupancy of both substrate and adenosine triphosphate sites creates a unique allosteric network that prevents the emergence of resistance mutations [7]. This mechanism differs fundamentally from conventional allosteric modulators that typically target sites distal to the active site to induce conformational changes that affect catalytic activity [11] [12].

Enzyme kinetic studies provide direct evidence for the dual competitive mechanism. While traditional adenosine triphosphate-competitive inhibitors like ruxolitinib show shifts in inhibitory concentration at fifty percent values only with increasing adenosine triphosphate concentrations, fedratinib demonstrates shifts in inhibitory potency with both increasing adenosine triphosphate and substrate concentrations [9]. This kinetic signature confirms the simultaneous occupancy of both binding sites and validates the proposed dual binding model.

FMS-like Tyrosine Kinase 3 and Bromodomain-containing Protein 4 Cross-Reactivity Profiling

Fedratinib demonstrates significant cross-reactivity with FMS-like Tyrosine Kinase 3, exhibiting potent inhibitory activity with an inhibitory concentration at fifty percent of 15 nanomolar [1] [2]. This cross-reactivity represents an important off-target effect that contributes to the compound's therapeutic profile, particularly in hematologic malignancies where FMS-like Tyrosine Kinase 3 plays a crucial pathogenic role.

The molecular basis for FMS-like Tyrosine Kinase 3 inhibition by fedratinib involves similar structural interactions to those observed with Janus Kinase 2, including hydrogen bonding with hinge region residues [13]. Comparative kinase profiling studies reveal that fedratinib shows selectivity for FMS-like Tyrosine Kinase 3 over other receptor tyrosine kinases, with significantly reduced activity against related family members such as platelet-derived growth factor receptor and vascular endothelial growth factor receptor [13].

Bromodomain-containing Protein 4 represents another significant off-target of fedratinib, with isothermal titration calorimetry measurements revealing a dissociation constant of 164 ± 10 nanomolar for the first bromodomain [14]. This interaction occurs through a distinct mechanism compared to kinase inhibition, involving binding to the acetyl-lysine recognition site of the bromodomain. The cross-reactivity with Bromodomain-containing Protein 4 has been validated through multiple biophysical techniques, including temperature shift assays and AlphaScreen binding assays [14].

The dual kinase-bromodomain inhibitory activity of fedratinib creates synergistic therapeutic effects in certain cellular contexts. Studies in myeloproliferative neoplasm models demonstrate that simultaneous inhibition of Janus Kinase 2 and Bromodomain-containing Protein 4 leads to enhanced suppression of inflammatory cytokine production and improved disease outcomes compared to single-target inhibition [5] [15]. This synergy results from the complementary effects on transcriptional regulation, with Janus Kinase 2 inhibition affecting Signal Transducer and Activator of Transcription-mediated gene expression and Bromodomain-containing Protein 4 inhibition targeting epigenetic regulation of oncogenes [14].

Cross-reactivity profiling against broader kinase panels reveals that fedratinib maintains selectivity for its primary targets while showing minimal activity against most other kinases. Comprehensive kinome screening data indicate that fedratinib exhibits greater than 100-fold selectivity for Janus Kinase 2 over Janus Kinase 1, Janus Kinase 3, and Tyrosine Kinase 2, with respective inhibitory concentrations at fifty percent of 46, 96, and 171 nanomolar [2]. This selectivity profile contributes to the compound's improved tolerability compared to less selective Janus kinase inhibitors.

Conformational Dynamics of Kinase-Inhibitor Complexes

The conformational dynamics of fedratinib-kinase complexes reveal unique structural features that distinguish this inhibitor from conventional adenosine triphosphate-competitive compounds. Crystal structure analysis of the Janus Kinase 2-fedratinib complex demonstrates that the inhibitor stabilizes the kinase in an active conformation characterized by specific arrangements of key structural elements [10].

The glycine-rich loop, a critical regulatory element in kinase activation, adopts an open conformation in the presence of fedratinib [10]. This open glycine-rich loop configuration differs from the closed conformation observed with certain other Janus kinase inhibitors and contributes to the selectivity profile of fedratinib. The open conformation prevents the formation of stabilizing interactions between asparagine 859 from the glycine-rich loop and aspartate 994 from the aspartate-phenylalanine-glycine motif, a characteristic feature that correlates with Janus Kinase 2 selectivity [10].

The alpha-C helix positioning represents another crucial conformational feature influenced by fedratinib binding. Unlike allosteric inhibitors that induce dramatic alpha-C helix displacement, fedratinib maintains the helix in a position compatible with active kinase conformation [10]. This stabilization of the active conformation contrasts with type II inhibitors that typically induce alpha-C helix displacement and favor inactive conformations [11] [12].

The aspartate-phenylalanine-glycine motif adopts the active "aspartate-phenylalanine-glycine-in" conformation in fedratinib-bound complexes, characteristic of type I kinase inhibitors [10]. This conformation allows for optimal positioning of catalytic residues and maintenance of the regulatory spine architecture essential for kinase function. The preservation of active-site geometry, despite kinase inhibition, contributes to the unique binding characteristics observed with fedratinib.

Molecular dynamics simulations provide insights into the temporal aspects of conformational dynamics in fedratinib-kinase complexes. These studies reveal that fedratinib binding induces relatively stable hydrogen bonding patterns, particularly with glutamate 1016 in the substrate binding site [9]. The ligand remains stably bound throughout extended simulation periods, indicating favorable energetic interactions that support the observed high-affinity binding.

The conformational dynamics extend to the broader kinase domain architecture, with fedratinib binding affecting the relative positioning of the N-terminal and C-terminal lobes. Nuclear magnetic resonance studies of related kinase-inhibitor complexes suggest that different inhibitors can modulate inter-lobe dynamics, potentially affecting substrate recognition and binding cooperativity [16] [17]. The specific conformational effects of fedratinib on global kinase dynamics represent an area of ongoing investigation that may reveal additional mechanistic insights relevant to its therapeutic activity.

Tables

Table 1: Fedratinib Target Binding Affinity and Inhibitory Concentration Values

| Target | IC50/Kd Value | Assay Type | Reference |

|---|---|---|---|

| JAK2 (Wild-type) | 3 nM | Kinase Inhibition | [1] [2] |

| JAK2 (V617F mutant) | 3 nM | Kinase Inhibition | [1] [2] |

| FLT3 | 15 nM | Kinase Inhibition | [1] [2] |

| BRD4 (Bromodomain 1) | 164 ± 10 nM | ITC Binding | [14] |

| JAK1 | 46 nM | Kinase Inhibition | [2] |

| JAK3 | 96 nM | Kinase Inhibition | [2] |

| TYK2 | 171 nM | Kinase Inhibition | [2] |

Table 2: Fedratinib Dual Binding Site Characterization

| Binding Site | Binding Affinity (Kd) | Binding Mechanism | Resistance Profile | Reference |

|---|---|---|---|---|

| ATP Binding Site | ~8 μM | Weak affinity, ATP-competitive | Moderate resistance with mutations | [7] [8] [9] |

| Substrate Binding Site | 20 nM | High affinity, substrate-competitive | Prevents resistance emergence | [7] [8] [9] |

Table 3: Janus Kinase 2/Signal Transducer and Activator of Transcription 3 Signaling Pathway Components Affected by Fedratinib

| Signaling Component | Effect of Fedratinib | Mechanism | Reference |

|---|---|---|---|

| JAK2 Phosphorylation | Inhibited | Direct kinase inhibition | [3] [6] [4] |

| STAT3 Phosphorylation | Inhibited | Downstream effect | [3] [6] [4] |

| STAT5 Phosphorylation | Inhibited | Downstream effect | [3] [5] |

| AKT Pathway | Reduced activation | Cross-pathway inhibition | [3] |

| ERK Pathway | Reduced activation | Cross-pathway inhibition | [3] [6] |

Table 4: Conformational States of Janus Kinase 2 Kinase Domain Affected by Fedratinib

| Kinase Domain Element | Fedratinib Effect | Selectivity Impact | Reference |

|---|---|---|---|

| G-loop Conformation | Open conformation | Contributes to JAK2 selectivity | [10] |

| αC Helix Position | Stabilized active position | Active conformation maintenance | [10] |

| DFG Motif | Active (DFG-in) | Type I inhibitor characteristic | [10] |

| Activation Loop | Stabilized | Enhanced substrate binding | [10] |

| ATP Binding Pocket | Maintained active form | ATP-competitive binding | [10] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Inrebic is indicated for the treatment of disease-related splenomegaly or symptoms in adult patients with primary myelofibrosis, post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis who are Janus Associated Kinase (JAK) inhibitor naïve or have been treated with ruxolitinib.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Inrebic

FDA Approval: Yes

Fedratinib hydrochloride is approved for use in adults to treat: Myelofibrosis (a bone marrow disease) that is intermediate-2 risk or high risk, including the following types: Primary myelofibrosis.

Post- polycythemia vera myelofibrosis.

Post- essential thrombocythemia myelofibrosis.

Fedratinib hydrochloride is also being studied in the treatment of other conditions.

Pharmacology

Fedratinib is an orally bioavailable, small-molecule, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration, fedratinib competes with wild-type JAK2 as well as mutated forms for ATP binding, which may result in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation and induction of tumor cell apoptosis. JAK2 is the most commonly mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs). In addition, fedratinib targets, binds to and inhibits the activity of FLT3. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias and plays a key role in tumor cell proliferation.

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE57 - Fedratini

Mechanism of Action

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

JAK family

JAK2 [HSA:3717] [KO:K04447]

Other CAS

Absorption Distribution and Excretion

An oral dose of fedratinib is 77% eliminated in the feces with 23% as unchanged drug. 5% is eliminated in the urine, with 3% as unchanged drug.

The apparent volume of distribution is 1770L.

The clearance of fedratinib is 13L/h.

Metabolism Metabolites

Wikipedia

3,5-Dimethylpiperidine

FDA Medication Guides

Fedratinib Hydrochloride

CAPSULE;ORAL

IMPACT

05/15/2023

Biological Half Life

Use Classification

Dates

2. Harrison CN, Schaap N, Vannucchi AM, Kiladjian JJ, Tiu RV, Zachee P, Jourdan E, Winton E, Silver RT, Schouten HC, Passamonti F, Zweegman S, Talpaz M, Lager J, Shun Z, Mesa RA. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study. Lancet Haematol. 2017 Jul;4(7):e317-e324. doi: 10.1016/S2352-3026(17)30088-1. Epub 2017 Jun 8. PMID: 28602585.

3. Wu D, Yang XO. TH17 responses in cytokine storm of COVID-19: An emerging target of JAK2 inhibitor Fedratinib. J Microbiol Immunol Infect. 2020 Jun;53(3):368-370. doi: 10.1016/j.jmii.2020.03.005. Epub 2020 Mar 11. PMID: 32205092; PMCID: PMC7156211.

4. Ogasawara K, Zhou S, Krishna G, Palmisano M, Li Y. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Cancer Chemother Pharmacol. 2019 Oct;84(4):891-898. doi: 10.1007/s00280-019-03929-9. Epub 2019 Aug 23. PMID: 31444617; PMCID: PMC6768916.

5. Hazell AS, Afadlal S, Cheresh DA, Azar A. Treatment of rats with the JAK-2 inhibitor fedratinib does not lead to experimental Wernicke's encephalopathy. Neurosci Lett. 2017 Mar 6;642:163-167. doi: 10.1016/j.neulet.2017.01.041. Epub 2017 Jan 18. PMID: 28109775.